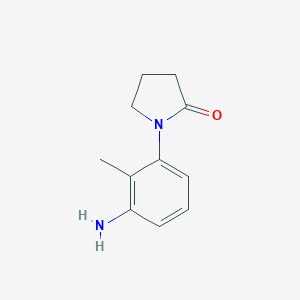

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-amino-2-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAORLULYDTYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCCC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516777 | |

| Record name | 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69131-43-7 | |

| Record name | 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a substituted N-arylpyrrolidinone. The pyrrolidinone ring is a core structural motif in various pharmaceutically active compounds, exhibiting a wide range of biological activities. The presence of an amino-substituted phenyl ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a proposed synthetic route and the expected physicochemical and spectroscopic properties of the title compound.

Proposed Synthesis

A practical and efficient two-step synthesis is proposed, starting from commercially available 1-bromo-2-methyl-3-nitrobenzene and 2-pyrrolidinone. The synthesis involves an initial N-arylation reaction, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Buchwald-Hartwig Amination

The first step involves a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between the aryl bromide and the lactam nitrogen. This reaction is known for its high efficiency and functional group tolerance.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one to the corresponding amine. A variety of reagents can be employed for this transformation, with iron powder in an acidic medium being a cost-effective and reliable option.[1][2][3][4]

Experimental Protocols

3.1. Synthesis of 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one (Proposed Protocol)

-

Materials:

-

1-bromo-2-methyl-3-nitrobenzene

-

2-pyrrolidinone

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add 1-bromo-2-methyl-3-nitrobenzene (1.0 equivalent) and 2-pyrrolidinone (1.2 equivalents) dissolved in anhydrous toluene.

-

Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one.

-

3.2. Synthesis of this compound (Proposed Protocol)

-

Materials:

-

1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Characterization Data (Predicted)

The following tables summarize the predicted physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | t | 1H | Ar-H (H5) |

| ~6.70 | d | 1H | Ar-H (H4) |

| ~6.60 | d | 1H | Ar-H (H6) |

| ~3.80 | br s | 2H | -NH₂ |

| ~3.60 | t | 2H | -N-CH₂- (pyrrolidinone) |

| ~2.60 | t | 2H | -CO-CH₂- (pyrrolidinone) |

| ~2.20 | s | 3H | Ar-CH₃ |

| ~2.10 | quintet | 2H | -CH₂-CH₂-CH₂- (pyrrolidinone) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C=O |

| ~145.0 | Ar-C (C3, attached to -NH₂) |

| ~138.0 | Ar-C (C1, attached to pyrrolidinone) |

| ~129.0 | Ar-C (C5) |

| ~125.0 | Ar-C (C2, attached to -CH₃) |

| ~118.0 | Ar-C (C4) |

| ~115.0 | Ar-C (C6) |

| ~49.0 | -N-CH₂- (pyrrolidinone) |

| ~32.0 | -CO-CH₂- (pyrrolidinone) |

| ~18.0 | -CH₂-CH₂-CH₂- (pyrrolidinone) |

| ~15.0 | Ar-CH₃ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| ~1680 | C=O stretching (amide) |

| 1620-1580 | N-H bending and Aromatic C=C stretching |

| 1500-1400 | Aromatic C=C stretching |

| ~1250 | C-N stretching |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 190.11 | [M]⁺ (Molecular Ion) |

| 191.12 | [M+H]⁺ (Protonated Molecular Ion) |

Visualizations

Diagram 1: Proposed Synthetic Pathway

Caption: A proposed two-step synthesis of the target compound.

Diagram 2: General Experimental Workflow

Caption: A generalized workflow for chemical synthesis and analysis.

Safety Information

Standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the proposed synthesis may be toxic, flammable, or corrosive; consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This technical guide outlines a feasible synthetic route for this compound and provides predicted characterization data. The proposed Buchwald-Hartwig amination followed by nitro group reduction represents a robust strategy for the preparation of this and related N-arylpyrrolidinones. The detailed protocols and predicted spectral data serve as a valuable resource for researchers interested in the synthesis and further investigation of this class of compounds for potential applications in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one, with the CAS Number 69131-43-7, is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an amino-methylphenyl group.[1][2] The pyrrolidinone scaffold is a well-recognized pharmacophore present in a diverse range of biologically active molecules, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details general experimental protocols for their determination, and explores potential biological signaling pathways that could be modulated by this class of compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, a combination of predicted data from reliable chemical databases and information from suppliers provides a foundational understanding of its physicochemical profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | [1][8] |

| Molecular Weight | 190.24 g/mol | [1] |

| Predicted Boiling Point | 481.5 ± 33.0 °C | [2] |

| Predicted Density | 1.196 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.09 ± 0.10 | [2] |

| Predicted XlogP | 1.0 | [8] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of any compound. Below are standard protocols that can be employed for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile of a compound is essential for its formulation and delivery.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and ethyl acetate.

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 1 mg) is placed in a vial.

-

The test solvent is added incrementally (e.g., 0.1 mL at a time) with vigorous vortexing after each addition.

-

The process is continued until the compound completely dissolves or a maximum volume of the solvent is reached.

-

-

Data Reporting: Solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). The basic amino group suggests potential solubility in acidic aqueous solutions.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Procedure:

-

A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equal volumes of the octanol and water phases are combined in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Potential Biological Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrrolidinone core is a common feature in molecules that modulate key signaling pathways involved in inflammation and cell proliferation.[3][4][5][6][7] Below are diagrams of two such pathways that represent potential areas of investigation for this compound.

Caption: Toll-Like Receptor (TLR) Signaling Pathway.

The Toll-like receptor (TLR) signaling pathway is a key component of the innate immune system.[9][10][11][12][13] Activation of TLRs by pathogen-associated molecular patterns (PAMPs) triggers a cascade that leads to the activation of transcription factors like NF-κB, resulting in the expression of pro-inflammatory genes.[9][10][11][12][13] Many anti-inflammatory compounds act by inhibiting components of this pathway.

Caption: PI3K/mTOR Signaling Pathway.

The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[14][15][16][17][18] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[14][15][16][17][18] The development of inhibitors targeting components of this pathway is a major focus of drug discovery.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental procedures for their determination. While specific biological data for this compound is not yet available, its structural similarity to other biologically active pyrrolidinone derivatives suggests that it may be a valuable candidate for further investigation. The exploration of its effects on key signaling pathways, such as the TLR and PI3K/mTOR pathways, could unveil its therapeutic potential in areas like inflammation and oncology. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound CAS#: 69131-43-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 13. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]

- 15. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. elearning.uniroma1.it [elearning.uniroma1.it]

- 18. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Analytical Characterization of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 69131-43-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical and spectroscopic methodologies for the characterization of 1-(3-amino-2-methylphenyl)pyrrolidin-2-one, a substituted N-arylpyrrolidinone. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining and analyzing these spectra are provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for the synthesis, purification, and analytical validation of this and structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral databases, computational models, and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrolidinone-H (C3) | ~ 2.20 | Triplet (t) | 2H |

| Pyrrolidinone-H (C4) | ~ 2.65 | Triplet (t) | 2H |

| Pyrrolidinone-H (C5) | ~ 3.90 | Triplet (t) | 2H |

| Methyl-H (Aryl-CH₃) | ~ 2.10 | Singlet (s) | 3H |

| Amino-H (Aryl-NH₂) | ~ 3.70 | Broad Singlet (br s) | 2H |

| Aromatic-H (C4') | ~ 6.75 | Doublet (d) | 1H |

| Aromatic-H (C5') | ~ 7.10 | Triplet (t) | 1H |

| Aromatic-H (C6') | ~ 6.70 | Doublet (d) | 1H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are expected to be in the range of 7-8 Hz for the pyrrolidinone ring protons and aromatic protons.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrrolidinone C=O (C2) | ~ 175.0 |

| Pyrrolidinone CH₂ (C3) | ~ 31.0 |

| Pyrrolidinone CH₂ (C4) | ~ 18.0 |

| Pyrrolidinone CH₂ (C5) | ~ 49.0 |

| Aromatic C-N (C1') | ~ 138.0 |

| Aromatic C-CH₃ (C2') | ~ 125.0 |

| Aromatic C-NH₂ (C3') | ~ 145.0 |

| Aromatic CH (C4') | ~ 118.0 |

| Aromatic CH (C5') | ~ 129.0 |

| Aromatic CH (C6') | ~ 115.0 |

| Methyl C (Aryl-CH₃) | ~ 17.0 |

Predicted FTIR Spectral Data

Table 3: Predicted Main FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3450 - 3300 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch (Lactam) | 1690 - 1670 | Strong |

| N-H Bend (Amino) | 1640 - 1590 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Strong |

| C-N Stretch (Lactam) | 1290 - 1200 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

| m/z | Predicted Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 162 | [M - CO]⁺ or [M - N₂H₂]⁺ |

| 133 | [M - C₃H₅NO]⁺ |

| 120 | [C₇H₈N₂]⁺ |

| 106 | [C₇H₈N]⁺ |

Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solid sample of this compound

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C-N, aromatic C=C).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

GC-MS instrument with an electron ionization (EI) source

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

Sample of this compound

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program to achieve good separation. A typical program might start at 100°C, hold for 1 minute, and then ramp to 280°C at 10°C/min.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to scan a mass range of, for example, 40-500 m/z.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound of interest.

-

-

Data Analysis:

-

Identify the molecular ion peak in the mass spectrum.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. Compare the observed fragmentation with the predicted pattern.

-

Visualizations

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

Discussion of Expected Results

The predicted spectral data are consistent with the chemical structure of this compound.

-

NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring, the methyl group, the amino group, and the aromatic ring. The splitting patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern. The ¹³C NMR will confirm the number of unique carbon environments.

-

FTIR: The FTIR spectrum will be characterized by a strong carbonyl absorption for the lactam, and distinct N-H stretching bands for the primary amine. The presence of both aromatic and aliphatic C-H stretches will also be evident.

-

MS: The mass spectrum should show a clear molecular ion peak at m/z 190. The fragmentation is likely to involve the loss of the methyl group, cleavage of the pyrrolidinone ring, and loss of the amino group, leading to the predicted fragment ions.

Conclusion

This technical guide provides a framework for the analytical characterization of this compound. While based on predicted data, the detailed experimental protocols offer a robust starting point for researchers to obtain and interpret empirical data. The provided visualizations of a potential synthetic route and fragmentation pathway further aid in understanding the chemistry of this compound. This information is crucial for its synthesis, purification, and potential applications in drug discovery and development.

The Ascendant Pyrrolidinone Core: A Technical Guide to Novel Derivatives and Their Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, has firmly established itself as a privileged structure in medicinal chemistry. Its unique conformational flexibility and capacity for diverse substitutions have made it a cornerstone in the development of novel therapeutics across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the burgeoning field of novel pyrrolidinone derivatives, detailing their synthesis, multifaceted biological activities, and the experimental methodologies used to elucidate their therapeutic potential. Quantitative data are systematically presented, and key molecular pathways are visualized to offer a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.

Anticonvulsant Activity: A Beacon of Hope in Epilepsy Research

A significant body of research has focused on the development of pyrrolidinone derivatives as potent anticonvulsant agents. These compounds have demonstrated remarkable efficacy in preclinical models of epilepsy, often exhibiting superior activity and safety profiles compared to existing antiepileptic drugs.

Quantitative Efficacy of Anticonvulsant Pyrrolidinone Derivatives

The anticonvulsant potential of novel pyrrolidinone derivatives is typically evaluated using a battery of standardized in vivo seizure models. The maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test are pivotal in determining the efficacy and potential mechanism of action of these compounds. The median effective dose (ED₅₀), which represents the dose required to protect 50% of the animals from seizures, is a key quantitative metric.

| Compound Class | Test Model | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) | Citation |

| 1-acyl-2-pyrrolidinones | Picrotoxin-induced seizure | Dose-dependent activity at 200 mg/kg | - | - | [1] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | MES | 68.30 | Valproic Acid | 252.74 | [2] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6 Hz (32 mA) | 28.20 | Valproic Acid | 130.64 | [2] |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES (rats) | 69.89 | - | - | [3] |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione | MES | 62.14 | Valproic Acid | 252.7 | [4] |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione | 6 Hz | 75.59 | Valproic Acid | 130.6 | [4] |

| 3-sec-butyl-pyrrolidine-2,5-dione-acetamide | MES | 80.38 | Valproic Acid | - | [4] |

| 3-sec-butyl-pyrrolidine-2,5-dione-acetamide | 6 Hz | 108.80 | Valproic Acid | - | [4] |

Experimental Protocols for Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[5]

-

Animal Preparation: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are used. Animals are acclimatized to laboratory conditions.[6]

-

Drug Administration: The test compound is administered via an appropriate route (e.g., oral, intraperitoneal) at various doses. A vehicle control group is included.[6]

-

Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[6]

-

Stimulation: An alternating electrical current (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[5]

-

Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.[6]

-

Data Analysis: The percentage of protected animals in the drug-treated groups is compared to the control group. The ED₅₀ is calculated using probit analysis.[6]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can prevent clonic seizures, mimicking absence and myoclonic seizures in humans.[7]

-

Animal Preparation: Similar to the MES test, mice or rats are used.

-

Drug Administration: The test compound or vehicle is administered at predetermined times before PTZ injection.

-

PTZ Injection: Pentylenetetrazole is injected subcutaneously into a loose fold of skin on the neck (e.g., 85 mg/kg for CF-1 mice).[4]

-

Observation: Animals are placed in isolation cages and observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 3-5 seconds.[4]

-

Endpoint: Animals not exhibiting the characteristic clonic seizure are considered protected.[4]

6 Hz Psychomotor Seizure Test: This model is used to screen for compounds effective against psychomotor and treatment-resistant focal seizures.[8]

-

Animal Preparation: Mice or rats are used. A drop of 0.5% tetracaine hydrochloride in saline is applied to the eyes.[9]

-

Drug Administration: Test compounds are administered prior to the electrical stimulation.

-

Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[9]

-

Observation: Animals are observed for a characteristic seizure behavior, which includes a stun position, minimal clonic phase, and stereotyped movements.[10]

-

Endpoint: Animals that do not display this stereotyped behavior and resume normal activity within 10 seconds are considered protected.[8]

Mechanism of Action of Anticonvulsant Pyrrolidinones

The anticonvulsant effects of pyrrolidinone derivatives are often attributed to their interaction with various neuronal targets. A primary mechanism involves the modulation of voltage-gated sodium and calcium channels, which are crucial for regulating neuronal excitability.[11] Some derivatives are also believed to exert their effects by enhancing the action of the inhibitory neurotransmitter GABA, potentially through the release of GABA upon hydrolysis in the brain.[12]

Anticancer Activity: Targeting Proliferation and Angiogenesis

Novel pyrrolidinone derivatives have emerged as promising candidates in oncology, with several classes demonstrating potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and angiogenesis.

In Vitro Cytotoxicity of Pyrrolidinone Derivatives

The anticancer potential of these compounds is initially assessed through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a critical parameter for quantifying their potency.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |

| Thiophen-containing pyrrolidines | MCF-7 (Breast Cancer) | 17-28 | Doxorubicin | 16 | [4] |

| Thiophen-containing pyrrolidines | HeLa (Cervical Cancer) | 19-30 | Doxorubicin | 18 | [4] |

| Phenyl-containing pyrrolidines | MCF-7 (Breast Cancer) | 22-29 | - | - | [4] |

| Phenyl-containing pyrrolidines | HeLa (Cervical Cancer) | 26-37 | - | - | [4] |

| Mesitylene-based spirooxindoles (5e) | A549 (Lung Cancer) | 3.48 | - | - | [13] |

| Mesitylene-based spirooxindoles (5f) | A549 (Lung Cancer) | 1.2 | - | - | [13] |

| Spirooxindole/pyrrolidine/thiochromene (7d) | MCF-7 (Breast Cancer) | 7.36 | - | - | [14] |

| Spirooxindole/pyrrolidine/thiochromene (7k) | HeLa (Cervical Cancer) | 8.4 | - | - | [14] |

| Spirooxindole/pyrrolidine/thiochromene (7f) | PC3 (Prostate Cancer) | 8.7 | - | - | [14] |

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of novel compounds.[15]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[16]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pyrrolidinone derivative. Vehicle and positive controls are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[16]

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[16]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[17]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Anticancer Signaling Pathways

Certain pyrrolidinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[18] By blocking these receptors, the derivatives can inhibit downstream signaling pathways that are critical for angiogenesis and tumor cell proliferation.[18][19]

Antimicrobial and Antioxidant Activities

The versatility of the pyrrolidinone scaffold extends to antimicrobial and antioxidant applications, with novel derivatives showing promising activity against various bacterial and fungal strains, as well as significant radical scavenging capabilities.

Quantitative Antimicrobial and Antioxidant Data

| Compound Class | Activity | Measurement | Value (µg/mL) | Organism/Radical | Citation |

| Pyrrolidine-thiazole derivatives | Antibacterial | MIC | 21.70 | Bacillus cereus | [8] |

| Pyrrolidine-thiazole derivatives | Antibacterial | MIC | 30.53 | Staphylococcus aureus | [8] |

| Sulfonylamino pyrrolidine derivatives | Antibacterial | MIC | 3.11 | Staphylococcus aureus | [8] |

| Sulfonylamino pyrrolidine derivatives | Antibacterial | MIC | 6.58 | Escherichia coli | [8] |

| Sulfonylamino pyrrolidine derivatives | Antibacterial | MIC | 5.82 | Pseudomonas aeruginosa | [8] |

| Pyrrolidone thiosemicarbazone complexes | Antioxidant | IC₅₀ | Superior to Ascorbic Acid | DPPH Radical |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

-

Preparation of Inoculum: A standardized bacterial inoculum (0.5 McFarland standard) is prepared from a fresh culture.[20]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.[21]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Growth and sterility controls are included.[20]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[21]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

DPPH Radical Scavenging Assay:

-

DPPH Solution Preparation: A working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.

-

Sample Preparation: The test compound is prepared in various concentrations.

-

Reaction: The sample solutions are mixed with the DPPH working solution and incubated in the dark for a set time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates radical scavenging activity.[22]

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Synthesis of Novel Pyrrolidinone Derivatives

The synthesis of these biologically active molecules often involves elegant and efficient chemical strategies.

Synthesis of 1-acyl-2-pyrrolidinone Derivatives

These compounds can be synthesized from gamma-aminobutyric acid (GABA), highlighting their potential as GABA prodrugs.[1]

Synthesis of 3-Substituted-Pyrrolidine-2,5-diones

A common method for synthesizing this class of compounds involves the reaction of maleic anhydride with aromatic amines, followed by cyclization with thionyl chloride.[23]

Synthesis of Spirooxindole Pyrrolidine Derivatives

A powerful and versatile method for constructing these complex scaffolds is the one-pot, three-component 1,3-dipolar cycloaddition reaction. This involves the in situ generation of an azomethine ylide from the condensation of an isatin and an amino acid (like L-proline or sarcosine), which then reacts with a dipolarophile.[14]

Conclusion

The pyrrolidinone core continues to be a remarkably fruitful scaffold for the discovery of novel, biologically active compounds. The derivatives discussed in this guide demonstrate significant potential as anticonvulsant, anticancer, antimicrobial, and antioxidant agents. The detailed experimental protocols and elucidated mechanisms of action provide a solid foundation for further research and development in this exciting field. As synthetic methodologies become more sophisticated and our understanding of the molecular targets deepens, the future of pyrrolidinone-based therapeutics appears exceptionally bright.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

In Vitro Screening of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is not extensively available in the public domain. This technical guide synthesizes information from studies on structurally related compounds, including pyrrolidinone derivatives, to infer potential biological activities and propose a comprehensive in vitro screening strategy. The information presented herein should be considered a predictive overview to guide future research.

Introduction

The pyrrolidinone scaffold is a privileged five-membered nitrogen-containing heterocycle that is a core component of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Its derivatives have been extensively explored in drug discovery, demonstrating a wide range of biological effects, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The compound this compound features this key pyrrolidinone ring, substituted with an aminomethylphenyl group, suggesting its potential as a bioactive small molecule.

This guide outlines a proposed in vitro screening cascade to elucidate the potential anticancer and anti-inflammatory activities of this compound. It provides detailed experimental protocols, hypothetical data presentation, and visualizations of workflows and relevant signaling pathways to serve as a comprehensive resource for researchers in drug development.

Proposed Biological Activities

Based on the established pharmacology of the pyrrolidinone core, this compound is hypothesized to possess the following activities:

-

Anticancer Activity: Many pyrrolidinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] The proposed screening will assess the compound's ability to inhibit cancer cell proliferation and explore its potential as a kinase inhibitor, a common mechanism for modern anticancer agents.[2][7]

-

Anti-inflammatory Activity: The modulation of inflammatory pathways is another hallmark of this class of compounds. This guide proposes investigating the compound's ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.[8]

In Vitro Screening Workflow

A tiered approach is proposed to efficiently screen and characterize the biological activities of the target compound. The workflow begins with broad primary screening to assess cytotoxicity, followed by more specific secondary assays to determine the mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one as a Positive Allosteric Modulator of AMPA Receptors

Disclaimer: Scientific literature specifically detailing the mechanism of action for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is not currently available. However, its structural similarity to the racetam class of nootropic agents, such as aniracetam, suggests a likely mechanism as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This guide, therefore, presents a detailed overview of the well-established mechanism of action of AMPA receptor PAMs, which is the hypothesized mechanism for the compound . This information is intended for researchers, scientists, and drug development professionals.

Introduction to AMPA Receptors and Positive Allosteric Modulation

The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system.[1] These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory.[1] AMPA receptor PAMs are compounds that bind to an allosteric site on the receptor, distinct from the glutamate binding site, and enhance the receptor's response to glutamate.[2][3] This modulation can occur through various mechanisms, including slowing the deactivation and desensitization of the receptor, thereby prolonging the synaptic current.[3][4]

Positive allosteric modulators of AMPA receptors can be broadly categorized into two classes based on their impact:

-

Low-impact AMPAR PAMs: These modulators primarily decrease the deactivation of the AMPA receptor channel, leading to a modest augmentation of synaptic currents.[2]

-

High-impact AMPAR PAMs: These compounds decrease both deactivation and desensitization of the receptor, resulting in a more significant and prolonged enhancement of synaptic currents.[2]

Molecular Mechanism of Action

Based on studies of similar compounds like aniracetam and CX614, the putative mechanism of action for this compound involves binding to a specific allosteric site on the AMPA receptor.

Binding Site

Crystallographic studies of aniracetam and CX614 with the GluR2 subunit of the AMPA receptor have revealed a common binding site.[4] This site is located at the dimer interface of the ligand-binding domain (LBD), adjacent to the "hinge" of the clamshell-like structure that binds glutamate.[3][4] By binding to this pocket, PAMs can stabilize the closed, glutamate-bound conformation of the LBD.[4]

Effects on Receptor Kinetics

The binding of a PAM to the allosteric site induces conformational changes that alter the receptor's kinetics:

-

Slowing of Deactivation: Following a brief pulse of glutamate, AMPA receptors rapidly deactivate as glutamate unbinds. PAMs slow this deactivation process, prolonging the flow of ions through the channel in response to a single synaptic event.[4][5]

-

Reduction of Desensitization: With prolonged exposure to glutamate, AMPA receptors enter a desensitized state where the channel closes despite the continued presence of the agonist. Many PAMs, particularly high-impact ones, reduce the rate and extent of this desensitization, allowing for a more sustained response during periods of high-frequency synaptic transmission.[3][5]

This modulation of receptor kinetics leads to an overall enhancement of excitatory postsynaptic currents (EPSCs), which is believed to be the basis for the cognitive-enhancing effects of these compounds.

Signaling Pathways

The primary signaling event is the enhanced influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ into the postsynaptic neuron. This enhanced cation influx leads to a greater and more prolonged depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing. The downstream signaling cascades are complex and can involve the activation of various kinases and transcription factors, ultimately leading to changes in gene expression and protein synthesis that underlie synaptic plasticity.

Quantitative Data

The following table summarizes representative quantitative data for well-characterized AMPA receptor PAMs. It is anticipated that this compound would exhibit similar properties, which would need to be confirmed experimentally.

| Compound | Assay Type | Parameter | Value | Cell Line / Preparation | Reference |

| Aniracetam | Electrophysiology | EC₅₀ (Deactivation) | ~1-5 mM | Chick Cochlear Nucleus Neurons | [5] |

| CX614 | Electrophysiology | EC₅₀ (Deactivation) | ~100 µM | HEK293 cells expressing GluR2 | [4] |

| CX546 | Electrophysiology | EC₂ₓ (Current Amp.) | ~3 µM | Cultured Rat Hippocampal Neurons | [6] |

| PF-4778574 | Radioligand Binding | Kᵢ | 130 nM | Rat Brain Membranes | [7] |

| PF-4778574 | Electrophysiology | EC₅₀ (hGluA2-flop) | 16 nM | HEK293 cells | [7] |

Experimental Protocols

The investigation of the mechanism of action of a putative AMPA receptor PAM like this compound would involve several key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion flow through AMPA receptors in response to glutamate, both in the presence and absence of the modulator.[8][9]

Objective: To determine the effect of the compound on AMPA receptor deactivation, desensitization, and current-voltage relationship.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow for whole-cell recording.

-

Agonist and Modulator Application: A rapid solution exchange system is used to apply glutamate (agonist) and the test compound (modulator) to the cell.

-

Data Acquisition and Analysis:

-

Deactivation: A short pulse (e.g., 1 ms) of glutamate is applied, and the decay of the current after glutamate removal is measured. The time constant of decay is compared in the presence and absence of the test compound.

-

Desensitization: A long pulse (e.g., 500 ms) of glutamate is applied, and the decay of the current to a steady-state level is measured. The extent and rate of desensitization are compared.

-

Dose-Response: The potentiation of the glutamate-evoked current is measured at various concentrations of the test compound to determine the EC₅₀.

-

Radioligand Binding Assay

This assay is used to determine if the test compound binds to the AMPA receptor and to measure its binding affinity (Kᵢ).

Objective: To determine the binding affinity of the compound for the allosteric site on the AMPA receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing AMPA receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the allosteric site (e.g., [³H]PAM-43) and varying concentrations of the unlabeled test compound.[10]

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, its chemical structure strongly suggests that it functions as a positive allosteric modulator of AMPA receptors. The information presented in this guide, based on extensive research on well-characterized AMPA receptor PAMs, provides a robust framework for understanding its putative mechanism. Future experimental studies, such as those outlined above, are necessary to definitively elucidate the pharmacological profile of this compound. Such studies will be critical for its potential development as a therapeutic agent for neurological and psychiatric disorders characterized by glutamatergic dysfunction.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jneurosci.org [jneurosci.org]

- 5. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]

- 7. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator PF-4778574 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Substitution in 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one Analogs: A Structure-Activity Relationship Deep Dive

For Immediate Release

In the landscape of modern drug discovery, the pyrrolidin-2-one scaffold remains a cornerstone for the development of novel therapeutics targeting a range of diseases. A focused analysis of 1-(3-amino-2-methylphenyl)pyrrolidin-2-one analogs reveals a nuanced and compelling structure-activity relationship (SAR), where minor chemical modifications to this core structure can dramatically influence biological activity. This technical guide synthesizes available data to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key molecular interactions and structural features that govern the efficacy of this important class of compounds.

The core structure, featuring a pyrrolidin-2-one ring attached to a 3-amino-2-methylphenyl group, presents multiple avenues for chemical modification. The strategic placement of the amino and methyl groups on the phenyl ring is a critical determinant of biological activity, suggesting that this specific substitution pattern may be key for optimal interaction with biological targets. Variations in these substituents, as well as modifications to the pyrrolidin-2-one ring itself, have been shown to significantly impact the potency and selectivity of these analogs.

Unraveling the Structure-Activity Relationship

The SAR for this class of compounds is multifaceted, with key insights emerging from the analysis of substitutions on both the phenyl ring and the pyrrolidinone core.

Phenyl Ring Substitutions: A Game of Position and Electronic Effects

The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. The presence and positioning of substituents dictate the molecule's electronic properties and steric profile, which in turn influence its ability to bind to target proteins. For instance, in related N-phenylpyrrolidinone series, the introduction of electron-withdrawing or electron-donating groups can modulate cytotoxic activity against cancer cell lines. Derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated notable anticancer effects, highlighting the importance of specific substitution patterns.[1] Conversely, in other series, electron-withdrawing groups have been shown to decrease activity.[1]

The position of these substituents is equally crucial. A para-substituted methoxy group, for example, has been found to be more effective than ortho or meta substitutions in certain contexts.[1] This underscores the importance of a deep understanding of the target's binding pocket topology to guide rational drug design.

The Pyrrolidinone Core: More Than Just a Scaffold

Modifications to the pyrrolidin-2-one ring itself also play a significant role in defining the biological profile of these analogs. The introduction of various functional groups at different positions on the pyrrolidinone ring can lead to compounds with a wide range of activities. For instance, the incorporation of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C3 position has been shown to enhance activity against human A549 lung epithelial cells.[1] Furthermore, the introduction of a hydrazone linkage at the C3 position has been explored, leading to derivatives with potent anticancer activity in the low micromolar to nanomolar range.[1]

Quantitative Insights into Biological Activity

To facilitate a clear comparison of the biological effects of different analogs, the following tables summarize the quantitative data from various studies on related phenylpyrrolidinone derivatives.

Table 1: Anticancer Activity of N-Phenylpyrrolidinone Derivatives [1]

| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) |

| 1a | 4-Fluorobenzylamino | MCF-7 (Breast) | 0.097 |

| 1b | Phenethylamino | MDA-MB-468 (Breast) | 0.231 |

| 2a | 5-Nitrothiophene | IGR39 (Melanoma) | 2.50 |

| 2b | 5-Nitrothiophene | PPC-1 (Prostate) | 3.63 |

Table 2: Anticancer Activity of C3-Substituted Phenylpyrrolidinone Derivatives [1]

| Compound ID | R Group (Substitution on Phenyl Ring) | C3-Substitution | Cancer Cell Line | % Viability at 100 µM |

| 3a | 3,4,5-Trimethoxyphenyl | 1,3,4-oxadiazolethione | A549 (Lung) | 28.0% |

| 3b | 3,4,5-Trimethoxyphenyl | 4-aminotriazolethione | A549 (Lung) | 29.6% |

Experimental Protocols: A Foundation for Further Research

The synthesis of this compound analogs and their subsequent biological evaluation rely on robust and reproducible experimental methodologies.

General Synthesis of N-Phenylpyrrolidinone Derivatives

A common synthetic route to N-phenylpyrrolidinone derivatives involves the reaction of a substituted aniline with a suitable lactone or a derivative of γ-aminobutyric acid.[1] For instance, 5-oxo-1-(substituted phenyl)pyrrolidin-3-carbohydrazide can be synthesized and then reacted with various aldehydes or ketones to generate a library of hydrazone derivatives.[1]

Example Protocol for Hydrazone Synthesis: [1] A mixture of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidin-3-carbohydrazide (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in methanol (20 mL) is heated at 60–70 °C for a specified time.[1]

Caption: General synthetic workflow for N-phenylpyrrolidinone hydrazone derivatives.

In Vitro Kinase Inhibition Assay

The evaluation of these analogs as kinase inhibitors is a crucial step in determining their therapeutic potential.

Example Protocol for c-Src Kinase Inhibition Assay: A series of 2-pyridone derivatives, structurally related to the pyrrolidinone core, were evaluated for their c-Src kinase inhibitory activity.[2] The most potent compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, exhibited an IC50 value of 12.5 μM.[2] The kinase inhibitory activity against other kinases like EGFR, MAPK, and PDK was also assessed to determine selectivity.[2]

Caption: A typical workflow for an in vitro kinase inhibition assay.

Future Directions and Conclusion

The structure-activity relationship of this compound analogs is a rich field for further investigation. While existing data on related phenylpyrrolidinone derivatives provide a solid foundation, a more focused exploration of the specific substitution pattern of the title compound is warranted. Future studies should aim to synthesize a focused library of analogs with systematic variations at the 3-amino and 2-methyl positions, as well as at other positions on the phenyl ring and the pyrrolidinone core. Such studies, coupled with robust biological evaluation against a panel of relevant targets, will undoubtedly lead to the discovery of novel and potent therapeutic agents. This in-depth technical guide serves as a critical resource for researchers in this endeavor, providing a comprehensive overview of the current understanding of the SAR of this promising class of molecules and a roadmap for future drug discovery efforts.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrrolidinone Compound Target Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam ring, represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to modulate a wide array of biological targets have cemented its importance in drug discovery. This technical guide provides an in-depth exploration of recently identified therapeutic targets for novel pyrrolidinone and pyrrolidine derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

I. Emerging Therapeutic Targets and Quantitative Efficacy

Recent research has unveiled a diverse landscape of therapeutic targets for pyrrolidinone-based compounds, spanning oncology, metabolic disorders, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data for representative compounds against these targets.

Table 1: Anticancer Activity

| Compound Class | Target | Specific Compound(s) | IC50/EC50 | Cell Line/Assay Condition | Reference |

| Pyrrolidine-2,5-dione Hybrids | Apoptosis Induction | 116b, 116f, 116g | 0.42 - 0.78 µM | MCF-7 (Breast Cancer) | [1] |

| 116b, 116m | 0.39 - 0.92 µM | HT-29 (Colon Cancer) | [1] | ||

| 116a, 116g | 24.74 - 31.56 µM | K562 (Leukemia) | [1] | ||

| 2-(hydroxymethyl)pyrrolidines | Sphingosine Kinase 1/2 (SphK1/SphK2) | 117 | - | Dual Inhibitor | [1] |

| Benzimidazole Carboxamides | Poly(ADP-ribose) polymerase-1/-2 (PARP-1/-2) | 19a-p | - | PARP-1 and PARP-2 Inhibitors | [1] |

| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | VEGFR-2, PDGFRβ | 11 | - | Multi-target Tyrosine Kinase Inhibitor | [2] |

| Polysubstituted Pyrrolidines | Antiproliferative | 35a, 35b | 2.9 - 16 µM | - | [3] |

Table 2: Antidiabetic and Metabolic Disorder Activity

| Compound Class | Target | Specific Compound(s) | IC50/EC50 | Assay Condition | Reference |

| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | 23d | 11.32 ± 1.59 μM | In vitro DPP-IV inhibition | [4] |

| Polyhydroxylated Pyrrolidines | α-glycosidase (AG) | 54 | Potent Inhibitor | In vitro AG inhibition | [1] |

| Stereospecific Pyrrolidine Derivatives | G-protein coupled receptor 40 (GPR40) | (R,R)-9 | 0.11 µM (human), 0.054 µM (mouse) | Full Agonist | [1] |

Table 3: Anti-infective Activity

| Compound Class | Target | Specific Compound(s) | IC50/EC50 | Organism/Assay | Reference |

| 1,2,4-Oxadiazole Pyrrolidines | DNA Gyrase | 22a, 22b, 22c, 22d, 22e | 120 - 270 nM | E. coli DNA gyrase inhibition | [4][5] |

| Spirooxindole Pyrrolidine Hybrids | Antifungal | 44 | 4 µg/mL (MIC) | C. albicans | [5] |

| Pyrrolidine Derivatives | Main Protease (MPro) | - | - | SARS-CoV-2 MPro Inhibition | [6] |

| Pyrrolidine-2,3-diones | Penicillin-Binding Protein 3 (PBP3) | 1, 2 | - | P. aeruginosa PBP3 Inhibition | [7] |

Table 4: Neurological and Inflammatory Activity

| Compound Class | Target | Specific Compound(s) | IC50/EC50 | Activity | Reference |

| Pyrrolidinone Derivatives | NF-κB Inducing Kinase (NIK) | - | - | NIK Inhibitors for Autoimmune/Inflammatory Diseases | [8] |

| (S)-Pyrrolidines | CXCR4 Chemokine Receptor | 51a | 79 nM | Antagonist with Antimetastatic Activity | [1] |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | 69k | 80.38 mg/kg (MES), 108.80 mg/kg (6 Hz) | In vivo anticonvulsant | [1] |

| 2-Pyrrolidinone | α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | 2-Pyrrolidinone | 100 nM (maximum potentiation) | Potentiation of α7 receptor responses | [9] |

II. Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidinone compounds are underpinned by their modulation of critical signaling pathways. Understanding these pathways is crucial for rational drug design and target validation.

A. NF-κB Inducing Kinase (NIK) Inhibition Pathway

Novel pyrrolidinone derivatives have been identified as inhibitors of NF-κB Inducing Kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.[8] This pathway is implicated in various autoimmune and inflammatory diseases. Inhibition of NIK blocks the downstream signaling cascade that leads to the production of inflammatory molecules.

B. 2-Pyrrolidinone-Mediated Enhancement of Synaptic Transmission

2-Pyrrolidinone, a metabolite of the nootropic drug aniracetam, has been shown to facilitate hippocampal synaptic transmission. It achieves this by potentiating α7 nicotinic acetylcholine receptor (α7 nAChR) responses through a Protein Kinase C (PKC) dependent pathway.[9]

III. Detailed Experimental Protocols

The identification and validation of new therapeutic targets for pyrrolidinone compounds rely on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays.

A. General Workflow for Target-Based Screening

The process of identifying novel inhibitors for a specific target typically follows a standardized workflow, from initial screening to detailed characterization.

B. Protocol for FRET-Based MPro Inhibition Assay

This assay is used to determine the in vitro potency of compounds against the SARS-CoV-2 Main Protease (MPro).

1. Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate containing the MPro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by MPro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

2. Materials:

-

Recombinant SARS-CoV-2 MPro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

Test pyrrolidinone compounds dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader

3. Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 20 µL of MPro enzyme solution (final concentration, e.g., 100 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the FRET substrate (final concentration, e.g., 20 µM).

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.

4. Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase.

-

The percentage of inhibition is calculated relative to a DMSO control (no compound).

-

The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

C. Protocol for DPP-4 Inhibitory Activity Assay

This fluorometric assay is used to screen for inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

1. Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4. Upon cleavage, the free aminomethylcoumarin (AMC) fluoresces, and the signal is proportional to the enzyme activity.

2. Materials:

-

Recombinant human DPP-4

-

DPP-4 substrate: Gly-Pro-AMC

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test pyrrolidinone compounds dissolved in DMSO

-

96-well black microtiter plate

-

Fluorescence microplate reader

3. Procedure:

-

In a 96-well microplate, mix 26 µL of the test compound solution and 24 µL of DPP-4 solution (1.73 mU/mL in Tris-HCl buffer).

-

Incubate the mixture at 37°C for 10 minutes.

-

Add 50 µL of the DPP-4 substrate solution (200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Monitor the fluorescence (excitation λ = 360 nm, emission λ = 460 nm) in kinetic mode.

4. Data Analysis:

-

Calculate the slope of the change in fluorescence over time (ΔFLU/min) between 15 and 30 minutes.

-

The percent inhibition is calculated relative to the control wells without an inhibitor.

-

IC50 values are determined from the dose-response curves.

D. Protocol for VEGFR-2 Kinase Assay

This luminescence-based assay quantifies the inhibitory activity of compounds on VEGFR-2 kinase.

1. Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and vice versa.

2. Materials:

-

Recombinant Human VEGFR-2 (KDR)

-

PTK Substrate (e.g., Poly-(Glu,Tyr) 4:1)

-

5x Kinase Buffer

-

ATP solution

-

Test pyrrolidinone compounds

-

Kinase-Glo® MAX Assay Kit

-

Solid white 96-well assay plates

-

Luminometer

3. Procedure:

-

Prepare serial dilutions of the test compound. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate.

-

Add 12.5 µL of the master mix to each well of a 96-well plate.

-

Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells. Add 2.5 µL of buffer with DMSO to the "Positive Control" and "Blank" wells.

-

Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

-

Add 10 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

-

Incubate the plate at room temperature for a specified time (e.g., 45 minutes).

-

Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Read the luminescence using a microplate reader.

4. Data Analysis:

-

Subtract the average luminescence signal from the "Blank" wells from all other measurements.

-

Calculate the percent inhibition relative to the "Positive Control".

-

Generate an IC50 curve by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using a non-linear regression model.

IV. Conclusion and Future Directions

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of identified targets highlights the versatility of this chemical moiety. The methodologies and data presented in this guide offer a solid foundation for researchers engaged in the exploration and development of new pyrrolidinone-based drugs. Future efforts in this field will likely focus on leveraging structure-based drug design to enhance potency and selectivity, exploring novel delivery systems to improve pharmacokinetic profiles, and identifying new, previously underexplored biological targets for this remarkable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

Navigating the Physicochemical Landscape of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one: A Technical Guide to Solubility and Stability Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one, a novel compound of interest for researchers, scientists, and drug development professionals. This document outlines the critical physicochemical properties of this molecule, offering a framework for its evaluation in preclinical and formulation development.

Physicochemical Properties

This compound, with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol , is a compound whose solubility and stability are paramount to its potential therapeutic application.[1] While specific experimental data for this compound is not extensively available in public literature, this guide provides the foundational methodologies for its comprehensive assessment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 481.5±33.0 °C | ChemicalBook[2] |

| Density | 1.196±0.06 g/cm³ | ChemicalBook[2] |

| pKa | 4.09±0.10 | ChemicalBook[2] |

| XlogP | 1.0 | PubChem[3] |

Note: These values are predicted and require experimental verification.

Solubility Analysis